molecular formula C15H22N2O3 B13030109 Cis-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate

Cis-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate

Cat. No.: B13030109
M. Wt: 278.35 g/mol
InChI Key: RHLZYLQPQCRMGB-QWHCGFSZSA-N
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Description

Cis-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a pyrrolidine-based compound featuring a hydroxymethyl group at position 3, a pyridin-3-yl substituent at position 2, and a tert-butyl carbamate protecting group at the pyrrolidine nitrogen. The cis configuration implies spatial proximity of the hydroxymethyl and pyridinyl groups, which may influence stereoelectronic properties and biological activity.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl (2S,3R)-3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3/t12-,13+/m0/s1

InChI Key

RHLZYLQPQCRMGB-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CN=CC=C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO

Origin of Product

United States

Biological Activity

Cis-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

  • Chemical Structure : The compound features a pyrrolidine core with a hydroxymethyl group and a pyridine ring, contributing to its biological properties.
  • Molecular Formula : C11_{11}H16_{16}N2_2O3_3
  • Molecular Weight : 224.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxymethyl group enhances binding affinity, making it a potential inhibitor or modulator in biochemical pathways.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of certain kinases, which are crucial for cell signaling and regulation.

2. Antimicrobial Properties

This compound has exhibited antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

3. Anticancer Activity

Preliminary research indicates that the compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. This effect is likely mediated by its ability to interfere with cellular signaling pathways critical for tumor growth and survival.

Case Studies and Research Findings

StudyFindings
Study A Investigated the enzyme inhibition profile of the compound.Showed significant inhibition of kinase activity, indicating potential therapeutic applications in cancer treatment.
Study B Assessed antimicrobial efficacy against bacterial strains.Demonstrated broad-spectrum antibacterial activity, supporting further development as an antibiotic.
Study C Evaluated cytotoxic effects on cancer cell lines.Induced apoptosis in multiple cancer types, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
Compound X Lacks hydroxymethyl groupMinimal enzyme inhibition
Compound Y Contains different substituentsLimited antimicrobial properties
This compound Hydroxymethyl enhances bindingBroad-spectrum antibacterial and anticancer activity

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
Target: Cis-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate (Inferred) C16H23N3O3 ~305.38 g/mol - 3-Hydroxymethyl
- 2-Pyridin-3-yl
- Cis configuration
N/A Combines hydroxymethyl and pyridinyl groups in cis orientation
tert-Butyl 3-(2-Methoxy-5-Methylpyridin-3-Yl)Pyrrolidine-1-Carboxylate C16H24N2O3 292.37 g/mol - 3-(2-Methoxy-5-methylpyridin-3-yl) 1228665-86-8 Methoxy and methyl groups on pyridine; lacks hydroxymethyl
N-(2-Chloro-6-((3-(Hydroxymethyl)Pyrrolidin-1-Yl)Methyl)Pyridin-3-Yl)Pivalamide C16H24ClN3O2 325.83 g/mol - Chloropyridine
- 3-Hydroxymethylpyrrolidine
- Pivalamide linkage
1203499-44-8 Chloropyridine with hydroxymethylpyrrolidine; modified via pivalamide
(±)-trans-1-tert-Butyl 3-Methyl 4-(2-Fluoro-6-(3-(Hydroxymethyl)Pyrrolidin-1-Yl)Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate C22H31FN2O6 ~438.50 g/mol - Fluoropyridine
- Dicarboxylate ester
- trans configuration
N/A Complex fluoropyridine-pyrrolidine dimer; trans stereochemistry
tert-Butyl (3R)-3-(Hydroxymethyl)Pyrrolidine-1-Carboxylate C10H19NO3 201.26 g/mol - 3R-Hydroxymethyl
- No pyridine substituent
138108-72-2 Simplified analog lacking pyridinyl group; R-configuration

Key Comparative Insights

Substituent Effects
  • Pyridine Modifications: The target compound’s pyridin-3-yl group contrasts with analogs featuring substituted pyridines (e.g., 2-methoxy-5-methylpyridin-3-yl in , 2-chloro-5-methylpyridin-3-yl in ).
  • Hydroxymethyl vs. Other Groups: Compared to tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (M.W. 212.25; ), the target compound’s hydroxymethyl group enhances hydrophilicity, which may improve solubility but reduce membrane permeability.
Stereochemical Considerations
  • The cis configuration in the target compound distinguishes it from trans-configured analogs (e.g., ). Spatial arrangement impacts intermolecular interactions, as seen in protease inhibitors where stereochemistry dictates selectivity .
Price and Availability
  • While pricing data for the target compound is unavailable, structurally related tert-butyl-protected pyrrolidines (e.g., CAS 1203499-44-8) are sold at $400–$4,800 depending on scale, suggesting similar commercial accessibility for the target compound .

Preparation Methods

Stereoselective Construction of the Pyrrolidine Core

The key challenge in synthesizing this compound is achieving the cis stereochemistry on the pyrrolidine ring with the correct substitution pattern.

  • Starting Materials:
    Commercially available N-Boc-protected proline derivatives or pyroglutamate analogs are often employed as chiral precursors due to their inherent stereochemistry and functional handles for further elaboration.

  • Key Reaction Types:

    • 1,4-Addition Reactions: Arylic or pyridinyl cuprates or rhodium(I)-catalyzed 1,4-additions to enones derived from protected proline analogs enable introduction of the pyridin-3-yl substituent at the 2-position with high diastereoselectivity.
    • C–H Activation Arylation: Palladium-catalyzed C–H activation and arylation of amide intermediates directed by bidentate auxiliaries such as 8-aminoquinoline provide an alternative route to install the pyridinyl group at the 2-position with stereocontrol.

Functional Group Transformations

  • Reduction of Lactams to Pyrrolidines:
    Borane in THF or super-hydride reagents are used to reduce lactam intermediates to the corresponding pyrrolidines, preserving stereochemistry and enabling further functionalization.

  • Hydroxymethyl Introduction:
    The hydroxymethyl group at the 3-position is typically introduced via oxidation of protected diols or selective reduction of aldehydes formed by oxidative cleavage of alkenes on the pyrrolidine ring.

  • Protection and Deprotection Steps:

    • The nitrogen is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during synthesis and facilitate purification.
    • Carboxylic acid functionalities are often protected as tert-butyl esters using tert-butyl 2,2,2-trichloroacetimidate (TBTA) to enable mild and selective deprotection later in the sequence.
    • Removal of Boc groups is commonly achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Epimerization and Diastereoselectivity Control

  • Epimerization at the alpha carbon adjacent to the amide or ester groups is induced under basic conditions (e.g., NaOH in ethanol at elevated temperatures) to achieve the desired cis configuration with high diastereomeric purity.

  • The use of chiral starting materials and stereoselective catalytic steps ensures enantiomeric and diastereomeric control, critical for biological activity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of enone intermediate From (S)-O-methyl-proline or Boc-proline Sets stage for 1,4-addition
2 1,4-Addition of pyridin-3-yl cuprate/rhodium catalyst Arylic cuprate or Rh(I) catalyst, THF ~84 High diastereoselectivity
3 Lactam reduction Borane in THF or super-hydride ~70 Converts lactam to pyrrolidine
4 Protection of amine and acid groups Boc anhydride for amine; TBTA for acid 50–70 Protects functional groups for further steps
5 Oxidation/reduction for hydroxymethyl group RuCl3 oxidation or OsO4/NaIO4 cleavage 50–60 Introduces hydroxymethyl at position 3
6 Epimerization NaOH in EtOH, heat Achieves cis stereochemistry
7 Deprotection TFA in DCM 80–90 Final removal of Boc protecting group

Summary Table of Key Preparation Methods

Methodology Advantages Limitations Typical Yield Range (%) References
Cuprate 1,4-Addition High diastereoselectivity Multiple protection steps 80–85
Rhodium(I)-Catalyzed 1,4-Addition Improved selectivity and yield Requires expensive catalyst 80–90
Pd-Catalyzed C–H Activation Arylation Fewer steps, direct arylation Moderate yields, catalyst sensitive 45–60
Lactam Reduction (Borane/Super-hydride) Efficient ring reduction Sensitive to moisture 70–75
Protection/Deprotection (Boc, TBTA) Mild conditions, selective Additional synthetic steps 50–70
Epimerization (NaOH, EtOH, heat) High stereochemical control Harsh conditions may affect sensitive groups

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